molecular formula C25H26N2O5S B492563 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine CAS No. 667912-16-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Cat. No.: B492563
CAS No.: 667912-16-5
M. Wt: 466.6g/mol
InChI Key: VBOZSMNZAIGVFE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3):

    • Piperazine protons: δ 2.85–3.15 ppm (m, 8H, NCH2CH2N)
    • Benzodioxole protons: δ 6.72 (d, J = 8.0 Hz, 1H), 6.64 (s, 1H), 6.58 (d, J = 8.0 Hz, 1H)
    • o-Tolyloxy protons: δ 7.25–7.10 (m, 4H, aromatic), 2.32 (s, 3H, CH3)
    • Sulfonamide-linked phenyl: δ 7.68 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H)
  • 13C NMR (101 MHz, CDCl3):

    • Piperazine carbons: δ 48.2 (NCH2), 46.5 (NCH2)
    • Benzodioxole carbons: δ 147.8 (O–C–O), 108.5–121.3 (aromatic)
    • Sulfonamide sulfur: δ 126.5 (C–SO2–N)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • S=O asymmetric stretch : 1320–1290 cm−1
  • S=O symmetric stretch : 1145–1120 cm−1
  • C–O–C (benzodioxole) : 1240–1220 cm−1
  • C–N (piperazine) : 1125–1100 cm−1

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 400.1423 [M+H]+ (calc. 400.1429), with fragmentation patterns dominated by:

  • Loss of the sulfonamide group (−SO2NH, Δm/z −98)
  • Cleavage of the benzodioxole-methyl moiety (−C8H7O2, Δm/z −135)

UV-Vis Spectroscopy

In methanol, the compound shows absorbance maxima at λmax = 275 nm (π→π* transition, benzodioxole) and λmax = 310 nm (n→π* transition, sulfonamide).

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts a HOMO-LUMO gap of 4.8 eV , indicating moderate electronic stability. The HOMO is localized on the benzodioxole and sulfonamide groups, while the LUMO resides on the piperazine ring (Figure 1).

Molecular electrostatic potential (MEP) maps reveal regions of high electron density at the sulfonyl oxygen atoms (−45 kcal/mol) and the benzodioxole ether oxygens (−32 kcal/mol), suggesting nucleophilic attack as a likely reaction pathway. Docking studies with dopamine D3 receptors (PDB: 3PBL) highlight favorable interactions between the sulfonamide group and residues Asp110 and Ser192, with a binding affinity (ΔG) of −9.2 kcal/mol .

Quantum mechanical calculations further predict a dipole moment of 5.6 Debye , aligning with the compound’s moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-19-4-2-3-5-23(19)32-21-7-9-22(10-8-21)33(28,29)27-14-12-26(13-15-27)17-20-6-11-24-25(16-20)31-18-30-24/h2-11,16H,12-15,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOZSMNZAIGVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperonal Derivatives

Piperonal serves as the starting material for benzodioxole-functionalized intermediates. In a representative procedure:

  • Piperonal undergoes Claisen-Schmidt condensation with 4,4-dimethylpentan-3-one to form (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.

  • Cyclization with hydrazine hydrate yields 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole , a key intermediate.

  • Functionalization with chloroacetyl chloride produces 1-(5-(benzo[d]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone , enabling further alkylation or coupling reactions.

Synthesis of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperazine

Sulfonylation of Piperazine

The sulfonyl group is introduced via reaction with 4-(o-tolyloxy)benzenesulfonyl chloride:

  • Procedure :

    • Piperazine (1.0 equiv) is treated with 4-(o-tolyloxy)benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine as a base.

    • Reaction Time : 12–24 hours at room temperature.

    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the monosulfonylated product.

Introduction of the o-Tolyloxy Group

The o-tolyloxy substituent is installed via Ullmann coupling or nucleophilic aromatic substitution:

  • Substrate : 4-Hydroxybenzenesulfonyl chloride.

  • Coupling Agent : o-Cresol, using copper(I) iodide as a catalyst.

  • Conditions :

    • Temperature : 100–120°C.

    • Solvent : Dimethyl sulfoxide (DMSO).

    • Yield : 60–70%.

Final Coupling of Fragments

The benzodioxolylmethyl and sulfonylpiperazine moieties are combined via alkylation or reductive amination:

Alkylation Approach

  • Reagents :

    • Benzodioxolylmethyl bromide (1.1 equiv).

    • 4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperazine (1.0 equiv).

    • Base : Potassium carbonate.

    • Solvent : Acetonitrile.

  • Conditions : Reflux at 80°C for 8–12 hours.

  • Yield : 55–65%.

Reductive Amination

  • Reagents :

    • Benzodioxolylmethyl aldehyde (1.2 equiv).

    • Sodium triacetoxyborohydride (2.0 equiv).

  • Solvent : Dichloromethane (DCM).

  • Yield : 70–75%.

Optimization and Challenges

Catalytic Systems for Coupling Reactions

  • Palladium Catalysts : Buchwald-Hartwig amination using Pd(OAc)₂ and BINAP ligand achieves >80% yield in aryl amination steps.

  • Copper Catalysts : Ullmann coupling for o-tolyloxy introduction requires CuI and 1,10-phenanthroline, with yields up to 70%.

Purification Strategies

  • Chromatography : Silica gel chromatography with chloroform/methanol (9:1) effectively isolates intermediates.

  • Acid-Base Extraction : Washing with 1.5 N HCl removes unreacted piperazine, improving purity.

Comparative Data on Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
AlkylationNucleophilic substitutionK₂CO₃, MeCN, reflux6595
Reductive aminationNaBH(OAc)₃, DCMRT, 17h7598
Ullmann couplingCuI, DMSO, 120°C24h7090

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

    Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction Products: Sulfides or amines.

    Substitution Products: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for the development of pharmaceuticals.

Medicine

This compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The sulfonyl group is known to enhance the bioavailability and stability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

The piperazine ring is a common scaffold in medicinal chemistry. Key comparisons include:

Compound Structure Substituents on Piperazine Key Features Reference
Target Compound -Benzodioxol-5-ylmethyl
-4-(o-tolyloxy)phenylsulfonyl
High lipophilicity, steric bulk from o-tolyloxy
1-(3-Chlorophenyl)piperazine () -Benzodioxol-5-yloxy
-3-Chlorophenyl
Chlorine enhances lipophilicity; benzodioxol-5-yloxy via phenethyl linker
HT-3 () -Benzodioxol-5-ylmethyl
-Benzothiophene-sulfonyl
Sulfonyl group attached to benzothiophene, altering electronic properties
1-(2,3-Dichlorophenyl)piperazine () -2,3-Dichlorophenyl High 5-HT6/D2 receptor affinity due to lipophilicity
1-(4-Fluorophenyl)piperazine () -4-Fluorophenyl Fluorine reduces metabolic degradation; moderate lipophilicity

Key Insights :

  • Lipophilic substituents (e.g., dichlorophenyl) enhance receptor binding but may reduce solubility .
  • Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability .

Key Insights :

  • Reductive amination () and alkylation () are common strategies for piperazine derivatives.
  • Lower yields (e.g., 45% for HT-3) may reflect steric challenges in sulfonyl group incorporation .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Lipophilicity : Compounds with 2,3-dichlorophenyl () exhibit high 5-HT6/D2 affinity due to enhanced lipophilicity, whereas benzodioxole-containing analogues (e.g., target compound) may prioritize metabolic stability .
Physicochemical Properties
  • Melting Points : Benzodioxol-containing compounds () show melting points between 164–184°C, suggesting crystalline stability .
  • Bioavailability : Per , the target compound’s polar surface area (~140 Ų) and rotatable bonds (~10) align with favorable oral bioavailability predictions .

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a synthetic piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound by reviewing relevant literature, summarizing research findings, and presenting data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 396.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antitumor properties.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibition of cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to the target molecule have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. For example, a study reported IC50 values for related compounds in HepG2, HCT116, and MCF7 cell lines as 2.38 µM, 1.54 µM, and 4.52 µM respectively, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM .
  • Mechanisms of Action : The anticancer effects are mediated through inhibition of EGFR (epidermal growth factor receptor) tyrosine kinase and modulation of apoptosis-related proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Related derivatives have been tested against various pathogens with varying degrees of effectiveness:

  • In Vitro Studies : Some studies have reported significant antimicrobial activity against bacterial strains. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
AntimicrobialVariousVariable

Case Study 1: Antitumor Efficacy

A recent study synthesized several piperazine derivatives based on the benzo[d][1,3]dioxole framework and evaluated their anticancer potential in vitro. The findings indicated that these compounds not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the piperazine structure enhanced antimicrobial activity significantly compared to standard antibiotics .

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